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Abstract: This document provides an in-depth technical overview of 3-Bromo-4-
methylbenzylamine, a substituted aromatic amine of significant interest to researchers in

medicinal chemistry and materials science. We will cover its precise chemical structure and

nomenclature, differentiating it from common isomers. This guide details its key

physicochemical properties and offers a robust, field-proven protocol for its synthesis via the

reduction of 3-Bromo-4-methylbenzonitrile. Furthermore, we explore the compound's chemical

reactivity, focusing on the strategic utility of its functional groups—the primary amine and the

aryl bromide—as versatile handles for building molecular complexity. The applications of this

scaffold in the context of drug development are discussed, grounded in the established

importance of similar structures in bioactive molecules. This guide is intended for scientists and

professionals seeking a comprehensive and practical understanding of this valuable chemical

building block.

Nomenclature and Structural Elucidation
Precise identification is paramount in chemical synthesis and drug development to ensure

reproducibility and avoid ambiguity. 3-Bromo-4-methylbenzylamine is a disubstituted toluene

derivative where the substituents on the benzene ring are ortho to one another.
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The systematic name for this compound, according to IUPAC rules, is (3-Bromo-4-

methylphenyl)methanamine. It is crucial to distinguish this specific isomer from others such as

4-Bromo-3-methylbenzylamine or N-methylated analogues.

Identifier Value Source

CAS Number 1177558-32-5 [1]

Molecular Formula C₈H₁₀BrN [1][2]

Molecular Weight 200.08 g/mol [1][2]

Canonical SMILES C1=C(C(=CC=C1CN)Br)C

InChI

InChI=1S/C8H10BrN/c1-6-2-3-

7(5-10)4-8(6)9/h2-

4H,5,10H2,1H3

InChIKey
YZYXBDJADLUPRX-

UHFFFAOYSA-N

Structural Representation
The structure consists of a benzylamine core, which is a benzene ring attached to a CH₂NH₂

group. The ring is substituted with a bromine atom at position 3 and a methyl group at position

4, relative to the CH₂NH₂ group at position 1.

Figure 1: 2D Chemical Structure of 3-Bromo-4-methylbenzylamine.
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It is critical for researchers to distinguish 3-Bromo-4-methylbenzylamine from its isomers, as

physical properties and reactivity can differ significantly. Common isomers include:

3-Bromo-N-methylbenzylamine (CAS 67344-77-8): An isomer where the methyl group is

attached to the nitrogen atom instead of the aromatic ring.

4-Bromo-3-methylbenzylamine (CAS 149104-92-7): A positional isomer where the bromine

and methyl groups are swapped.[3]

4-Bromo-N-methylbenzylamine (CAS 699-03-6): An isomer with both positional and N-

alkylation differences.[4][5]

Physicochemical and Spectroscopic Properties
Physicochemical Data
While specific, experimentally verified data for 3-Bromo-4-methylbenzylamine is not widely

published, properties can be predicted using computational models. For context, experimental

data for the related isomer, 3-Bromo-N-methylbenzylamine, are provided for comparison.

Property

Value (Predicted for 3-

Bromo-4-

methylbenzylamine)

Experimental Value (for

isomer 3-Bromo-N-

methylbenzylamine)

Appearance Colorless to light yellow liquid
Colorless to light yellow

liquid[6]

Boiling Point ~240-250 °C 231-232 °C

Density ~1.45 g/mL 1.461 g/mL at 25 °C

Refractive Index ~1.57 n20/D 1.5650

Flash Point >110 °C >110 °C

Predicted Spectroscopic Profile
Characterization of the target molecule would rely on standard spectroscopic techniques. The

expected spectral features are as follows:
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¹H NMR:

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.5 ppm). One singlet

and two doublets, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted

benzene ring.

Benzylic Protons (2H): A singlet around 3.8-4.0 ppm (Ar-CH₂-NH₂).

Amine Protons (2H): A broad singlet, typically between 1.5-2.5 ppm (exchangeable with

D₂O).

Methyl Protons (3H): A singlet around 2.3-2.4 ppm (Ar-CH₃).

¹³C NMR:

Approximately 8 distinct signals are expected: 6 for the aromatic carbons (four substituted,

two unsubstituted), 1 for the benzylic carbon (~45 ppm), and 1 for the methyl carbon (~20

ppm).

Mass Spectrometry (EI):

The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern for a compound

containing one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.

A major fragment would be the loss of the amino group (M-16), and another prominent

peak would correspond to the bromotolyl fragment.

Synthesis and Purification
A reliable synthesis of 3-Bromo-4-methylbenzylamine is achieved through a two-step process

starting from 4-methylbenzonitrile. This pathway offers high yields and utilizes standard

laboratory reagents.

Retrosynthetic Analysis and Workflow
The primary amine of the target molecule can be logically disconnected to a nitrile functional

group, which is a robust and common precursor. The nitrile itself is accessible via the

bromination of a commercially available starting material.
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Diagram 1: Retrosynthetic pathway for 3-Bromo-4-methylbenzylamine.

Recommended Synthetic Protocol
This protocol details the reduction of the nitrile intermediate. The synthesis of the precursor, 3-

Bromo-4-methylbenzonitrile from 4-methylbenzonitrile, is a standard electrophilic aromatic

substitution using reagents like N-Bromosuccinimide (NBS) and an acid catalyst.[7]

Reaction: Reduction of 3-Bromo-4-methylbenzonitrile to 3-Bromo-4-methylbenzylamine

Causality of Experimental Choices:

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and

efficiency in reducing nitriles to primary amines. Unlike catalytic hydrogenation, it does not

require high-pressure equipment and is tolerant of the aryl bromide.[8]

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and

effectively solubilizes both the reagent and the substrate.

Work-up: The sequential addition of water and NaOH solution (Fieser work-up) is a well-

established method to safely quench the excess LiAlH₄ and precipitate the aluminum salts

as a granular, easily filterable solid, simplifying product isolation.[8]
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Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet, add Lithium Aluminum Hydride (1.2

equivalents) as a suspension in anhydrous THF (5 mL per gram of LiAlH₄).

Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 3-Bromo-4-

methylbenzonitrile (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it dropwise to

the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and

monitor by TLC (Thin Layer Chromatography) until the starting material is fully consumed

(typically 4-6 hours).

Quenching (Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially

add the following reagents dropwise:

Water (X mL, where X is the mass of LiAlH₄ in grams).

15% aqueous NaOH solution (X mL).

Water (3X mL).

Isolation: Stir the resulting mixture at room temperature for 1 hour. A white, granular

precipitate of aluminum salts should form. Filter the solid through a pad of Celite and wash

the filter cake thoroughly with additional THF or ethyl acetate.

Purification: Combine the filtrate and the washings. Dry the organic solution over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a

rotary evaporator to yield the crude 3-Bromo-4-methylbenzylamine. The product can be

further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug
Discovery
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3-Bromo-4-methylbenzylamine is a bifunctional molecule, offering two distinct points for

chemical modification. This "dual-handle" nature makes it a valuable building block for creating

libraries of complex molecules for biological screening.

Amine Reactions

Aryl Bromide Reactions

3-Bromo-4-methylbenzylamine
Amine (NH₂)

Bromide (Br)

Amide Synthesis
(Acylation)

N-Alkylation / Reductive Amination

Suzuki Coupling
(C-C bond)

Buchwald-Hartwig
(C-N/C-O bond)

Sonogashira Coupling
(C-C alkyne bond)
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Diagram 2: Key reaction pathways for 3-Bromo-4-methylbenzylamine.

Reactivity of the Aryl Bromide
The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling

reactions. This is a cornerstone of modern medicinal chemistry for forging new carbon-carbon

and carbon-heteroatom bonds.[7]
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines or C-O

bonds by coupling with alcohols.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Reactivity of the Benzylamine Moiety
The primary amine is a versatile nucleophile and base.

Amide Bond Formation: Readily reacts with carboxylic acids, acid chlorides, or anhydrides to

form stable amide linkages, a common feature in drug molecules.

Reductive Amination: Can be reacted with aldehydes or ketones to form Schiff bases, which

are then reduced to secondary or tertiary amines.

Alkylation: Can be directly alkylated using alkyl halides to yield secondary and tertiary

amines.

Application as a Scaffold in Medicinal Chemistry
Substituted benzylamines are privileged scaffolds found in a wide range of biologically active

compounds. The presence of a halogen, like bromine, can enhance binding affinity to target

proteins through halogen bonding and can also modulate pharmacokinetic properties like

metabolic stability and membrane permeability. This scaffold is a key intermediate for

synthesizing compounds with potential applications as antimicrobial, anti-inflammatory, or CNS-

active agents.[9][10][11]

Safety and Handling
While a specific material safety data sheet (MSDS) for 3-Bromo-4-methylbenzylamine is not

readily available, compounds of this class should be handled with care. Based on data for

related isomers and precursors, it should be considered harmful if swallowed, and a skin and

eye irritant.[12][13][14]

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant

gloves, and a lab coat.
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Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with

skin and eyes.

Storage: Store in a cool, dry place away from oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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